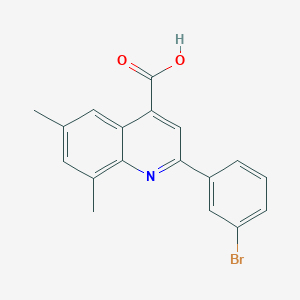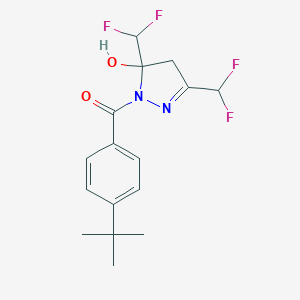
2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its chemical formula, molecular weight, and structure. It may also include the compound’s appearance (solid, liquid, gas, color, etc.) and any distinctive odor .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products formed .Physical And Chemical Properties Analysis
Physical and chemical properties include melting point, boiling point, solubility, density, and reactivity with other substances .科学的研究の応用
1. Development of Psychotropic Drugs
Research on phosphorylated carboxylic acids derivatives, including phosphorylacetohydrazides, has shown promising results in the development of drugs with psychotropic activity. These compounds exhibit a range of therapeutic properties, such as neuroprotective effects, improvement of memory and learning, and antidepressant properties. The study highlights the potential of phosphorylated carboxylic acids in drug development, which could be relevant for compounds like "2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid" in exploring their psychotropic effects (Semina et al., 2016).
2. Antioxidant and Therapeutic Roles
Phenolic compounds, such as Chlorogenic Acid (CGA), have been recognized for their diverse biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. Research into these compounds underscores the importance of exploring the therapeutic potential of phenolic and carboxylic acid derivatives in treating metabolic disorders and other health conditions. This context suggests that "2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid" may also have significant antioxidant and therapeutic implications (Naveed et al., 2018).
3. Synthesis and Application of Halogenated Compounds
The synthesis of halogenated biphenyl compounds, such as 2-Fluoro-4-bromobiphenyl, is crucial for the manufacture of various pharmaceuticals. The methodologies developed for these syntheses provide insights into how similar halogenated carboxylic acids could be synthesized and potentially applied in the development of new drugs or materials (Qiu et al., 2009).
4. Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives have been extensively studied for their anticancer properties. Research has focused on understanding the synthesis, bioactivity, and potential of cinnamoyl compounds as anticancer agents, highlighting the importance of carboxylic acid derivatives in medicinal chemistry and oncology (De et al., 2011).
作用機序
Target of Action
It’s worth noting that organoboron compounds, which this compound is a part of, are highly valuable building blocks in organic synthesis .
Mode of Action
Organoboron compounds are known to undergo various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
Organoboron compounds are often used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s important to note that organoboron compounds, including boronic esters, are usually bench stable, easy to purify, and often even commercially available .
Result of Action
Organoboron compounds are known to participate in various chemical transformations, where the valuable boron moiety remains in the product .
Safety and Hazards
特性
IUPAC Name |
2-(3-bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-10-6-11(2)17-14(7-10)15(18(21)22)9-16(20-17)12-4-3-5-13(19)8-12/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMODZFUXXBGSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B455338.png)
![Ethyl 2-({3-[(4-chlorophenoxy)methyl]benzoyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455340.png)
![diethyl 1-{2-[(7E)-7-(4-methylbenzylidene)-3-(4-methylphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B455341.png)

![N-butyl-2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B455346.png)
![6-bromo-2-(4-chlorophenyl)-N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B455347.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455349.png)
![3-[(2-bromophenoxy)methyl]-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)benzamide](/img/structure/B455350.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B455352.png)
![N-ethyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B455354.png)
![Diisopropyl 5-[(2-iodobenzoyl)amino]isophthalate](/img/structure/B455355.png)
![2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B455357.png)
![6-bromo-2-(4-chlorophenyl)-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B455359.png)
![diethyl 1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B455361.png)